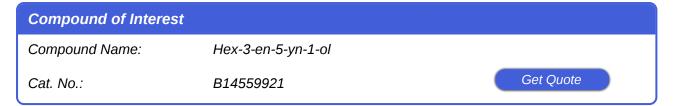


# Hex-3-en-5-yn-1-ol chemical properties and structure

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# An In-depth Technical Guide to Hex-3-en-5-yn-1-ol

This technical guide provides a comprehensive overview of the chemical properties and structure of **Hex-3-en-5-yn-1-ol**, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its structure, physicochemical properties, and spectroscopic characteristics.

#### **Chemical Structure and Identification**

**Hex-3-en-5-yn-1-ol** is a six-carbon chain alcohol containing both a double bond and a triple bond. Its structure allows for stereoisomerism (E/Z) at the double bond, leading to two distinct geometric isomers.

Table 1: Structural and Identification Data for Hex-3-en-5-yn-1-ol



Identifier	Data	
IUPAC Name	hex-3-en-5-yn-1-ol[1]	
CAS Number	61753-36-4[1]	
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O[1]	
SMILES	C#CC=CCCO[1]	
InChI	InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,3-4,7H,5-6H2[1]	
InChlKey	BRPYKGUPEIEWRQ-UHFFFAOYSA-N[1]	

# **Physicochemical Properties**

Experimental data on the physical properties of **Hex-3-en-5-yn-1-ol** are limited in publicly available literature. The following table summarizes computed data from reliable chemical databases. It is critical to note that these are theoretical estimations and should be used with caution pending experimental verification.

Table 2: Computed Physicochemical Properties of Hex-3-en-5-yn-1-ol

Property	Value	Source
Molecular Weight	96.13 g/mol	PubChem[1]
XLogP3	0.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	96.057514874 Da	PubChem[1]
Topological Polar Surface Area	20.2 Ų	PubChem[1]
Heavy Atom Count	7	PubChem[1]



# **Spectroscopic Data**

Spectroscopic data is crucial for the structural elucidation and characterization of **Hex-3-en-5-yn-1-ol**. While a complete set of experimental spectra for both isomers is not readily available, a <sup>13</sup>C NMR spectrum for the (E)-isomer has been reported.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

A <sup>13</sup>C NMR spectrum for (E)-**Hex-3-en-5-yn-1-ol** is available and provides insight into the carbon framework of the molecule.[2]

Further experimental investigation is required to obtain a complete set of spectroscopic data, including <sup>1</sup>H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for both the (E) and (Z) isomers.

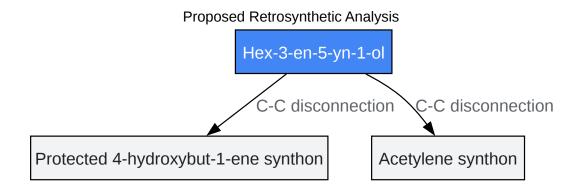
## **Experimental Protocols**

Detailed experimental protocols for the synthesis of **Hex-3-en-5-yn-1-ol** are not explicitly described in the surveyed literature. However, based on known organic transformations, a plausible synthetic pathway can be proposed.

### **Proposed Synthetic Workflow**

The synthesis of **Hex-3-en-5-yn-1-ol** could potentially be achieved through the coupling of a C2 acetylenic unit with a C4 electrophile containing a protected alcohol and a double bond, or vice versa. A possible disconnection approach is illustrated below.





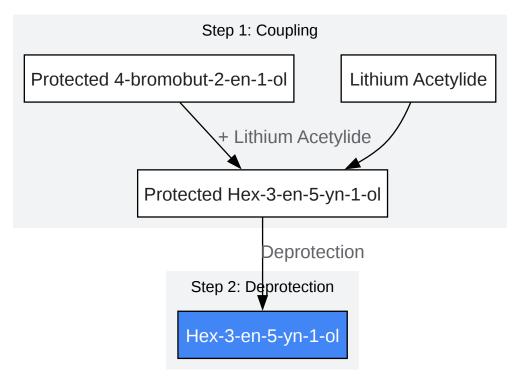
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Caption: Proposed retrosynthetic analysis for **Hex-3-en-5-yn-1-ol**.

A forward synthesis could involve the reaction of a protected 4-bromobut-2-en-1-ol with lithium acetylide. This would be followed by deprotection of the alcohol to yield the target molecule. The stereochemistry of the double bond would need to be controlled during the synthesis of the butenol precursor.



#### Proposed Synthetic Pathway



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### References

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- 2. spectrabase.com [spectrabase.com]
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